

# Spectroscopic Profile of Ethyl Trisiloxane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Ethyl trisiloxane

CAS No.: 17861-60-8

Cat. No.: B103620

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl trisiloxane** (3-ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane), a versatile organosilicon compound. Due to the limited availability of specific experimental spectra in public databases, this document combines established knowledge of organosilicon spectroscopy with representative data to offer a detailed analysis. It includes an examination of its Nuclear Magnetic Resonance ( $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{29}\text{Si}$  NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectroscopic analysis. This guide serves as a valuable resource for researchers and professionals involved in the characterization and application of siloxane-based materials.

## Introduction

**Ethyl trisiloxane**, also known by its IUPAC name ethyl-methyl-bis(trimethylsilyloxy)silane, is a linear siloxane with the chemical formula  $\text{C}_9\text{H}_{26}\text{O}_2\text{Si}_3$ . Its structure consists of a central silicon atom bonded to an ethyl group, a methyl group, and two trimethylsilyloxy groups. With a

molecular weight of approximately 250.56 g/mol, this compound finds applications in various fields, including cosmetics and materials science, owing to its unique physical and chemical properties. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and understanding its behavior in different chemical environments.

## Spectroscopic Data

The following sections present the expected spectroscopic data for **ethyl trisiloxane** based on the analysis of its chemical structure and known spectroscopic trends for organosilicon compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **ethyl trisiloxane** by providing information about the chemical environment of the hydrogen, carbon, and silicon nuclei.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Ethyl Trisiloxane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~0.05	s	18H	$\text{Si}(\text{CH}_3)_3$
~0.10	s	3H	$\text{Si}-\text{CH}_3$ (central)
~0.50	q	2H	$\text{Si}-\text{CH}_2-\text{CH}_3$
~0.95	t	3H	$\text{Si}-\text{CH}_2-\text{CH}_3$

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Ethyl Trisiloxane**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ -2.0	Si-CH <sub>3</sub> (central)
~ 1.5	Si(CH <sub>3</sub> ) <sub>3</sub>
~ 7.0	Si-CH <sub>2</sub> -CH <sub>3</sub>
~ 8.0	Si-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: Predicted <sup>29</sup>Si NMR Data for **Ethyl Trisiloxane**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 10	(CH <sub>3</sub> ) <sub>3</sub> SiO-
~ -65	-O-Si(CH <sub>3</sub> )(C <sub>2</sub> H <sub>5</sub> )-O-

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **ethyl trisiloxane** by detecting the vibrations of its chemical bonds.

Table 4: Characteristic IR Absorption Bands for **Ethyl Trisiloxane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2965-2850	Strong	C-H stretching (in methyl and ethyl groups)
1460-1410	Medium	C-H bending (in methyl and ethyl groups)
1260	Strong, Sharp	Si-CH <sub>3</sub> symmetric bending
1090-1020	Very Strong, Broad	Si-O-Si asymmetric stretching
840	Strong	Si-C stretching and CH <sub>3</sub> rocking in Si(CH <sub>3</sub> ) <sub>3</sub>
755	Strong	Si-C stretching and CH <sub>3</sub> rocking in Si(CH <sub>3</sub> ) <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **ethyl trisiloxane**, aiding in its identification and structural confirmation. The exact mass of **ethyl trisiloxane** is 250.12405967 Da.[\[1\]](#)

Table 5: Predicted Mass Spectrometry Fragmentation Data for **Ethyl Trisiloxane**

m/z	Proposed Fragment Ion
250	[M] <sup>+</sup> (Molecular Ion)
235	[M - CH <sub>3</sub> ] <sup>+</sup>
221	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
147	[(CH <sub>3</sub> ) <sub>3</sub> Si-O-Si(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
73	[(CH <sub>3</sub> ) <sub>3</sub> Si] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **ethyl trisiloxane** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
- $^{13}\text{C}$  NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton decoupling to simplify the spectrum. A  $45^\circ$  pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (compared to  $^1\text{H}$  NMR) are generally required to obtain a good signal-to-noise ratio.
- $^{29}\text{Si}$  NMR: Acquire the spectrum on a spectrometer equipped with a silicon-sensitive probe. Inverse-gated proton decoupling is used to suppress the negative Nuclear Overhauser Effect (NOE). A longer relaxation delay (e.g., 10-20 seconds) is often necessary due to the long spin-lattice relaxation times of  $^{29}\text{Si}$  nuclei.

## Infrared (IR) Spectroscopy

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Place a drop of neat liquid **ethyl trisiloxane** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: Record the spectrum in the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). Acquire a background spectrum of the clean plates first and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

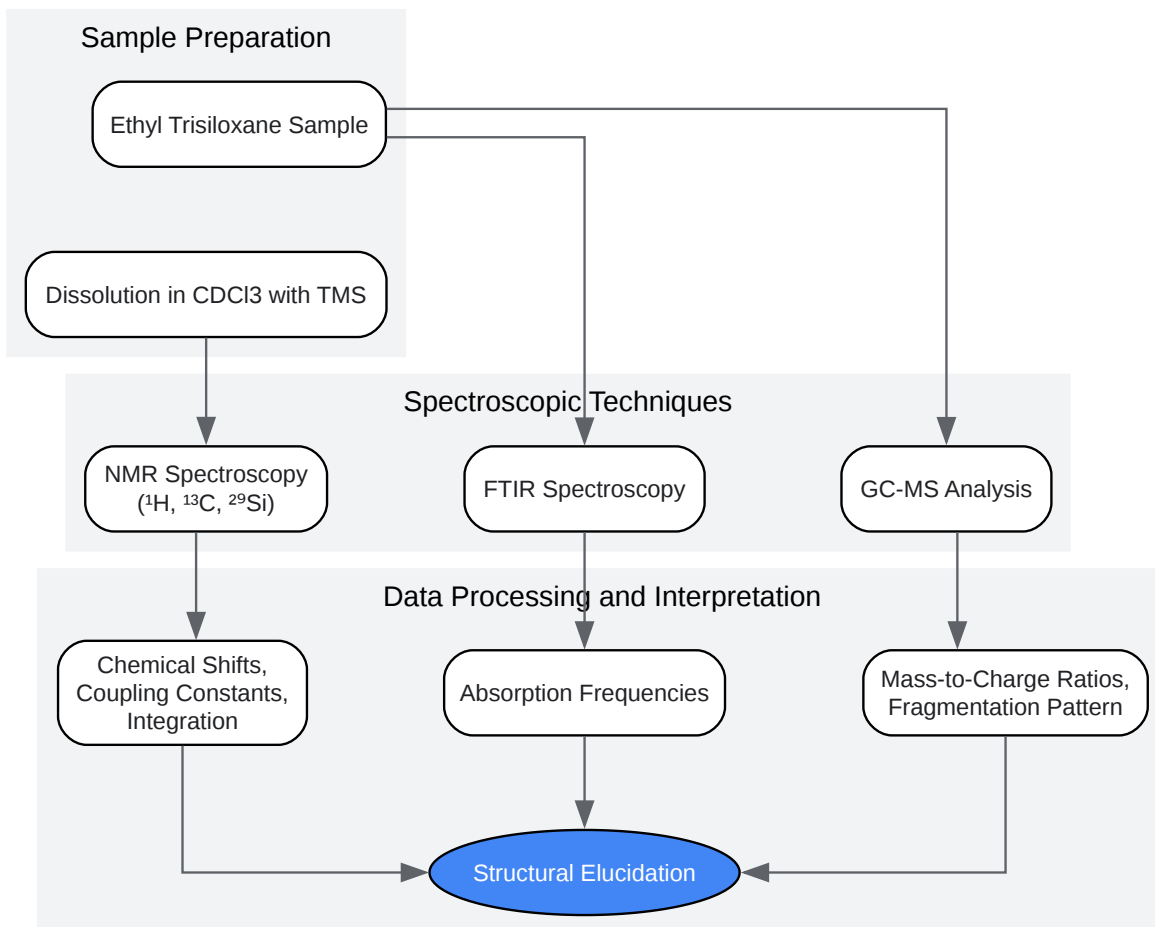
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.
- GC Conditions:

- Column: A non-polar capillary column (e.g., DB-1 or similar).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.

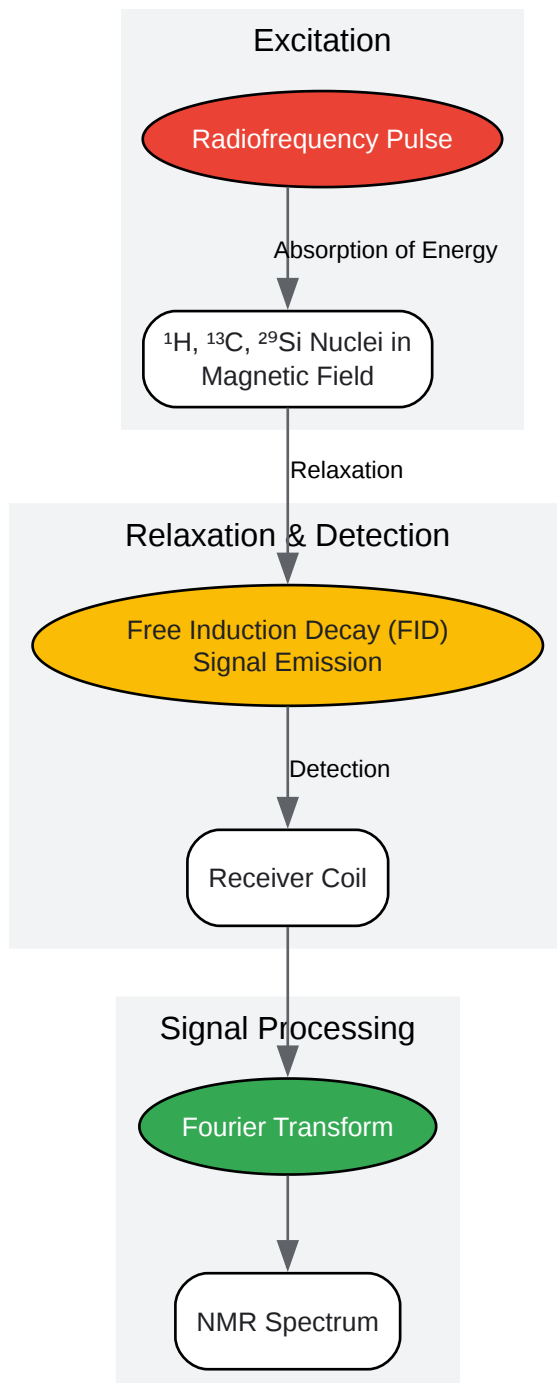
## Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the signaling pathways involved in NMR spectroscopy.

## Spectroscopic Analysis Workflow for Ethyl Trisiloxane



## NMR Spectroscopy Signaling Pathway



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl trisiloxane | C<sub>9</sub>H<sub>26</sub>O<sub>2</sub>Si<sub>3</sub> | CID 140291 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Trisiloxane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103620/docs#spectroscopic-profile-of-ethyl-trisiloxane-a-technical-guide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check